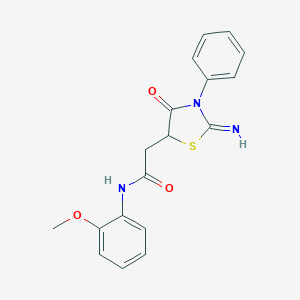
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in inflammation. It has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit multiple biological effects. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential areas of investigation is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Furthermore, the exploration of its potential use in combination therapy with other anticancer drugs could also be an interesting avenue of investigation.
Conclusion:
In conclusion, 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has shown promising therapeutic potential in scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and explore its potential use in various disease conditions.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The first step involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-(1-oxo-3-phenylpropyl)ethanone. This intermediate product is then reacted with methyl 4-methylbenzoate in the presence of sodium ethoxide to form the desired compound.
Applications De Recherche Scientifique
3-hydroxy-1-(2-hydroxyethyl)-5-{2-nitrophenyl}-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Formule moléculaire |
C20H18N2O6 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(4E)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18N2O6/c1-12-6-8-13(9-7-12)18(24)16-17(21(10-11-23)20(26)19(16)25)14-4-2-3-5-15(14)22(27)28/h2-9,17,23-24H,10-11H2,1H3/b18-16+ |
Clé InChI |
PCYQGPKOWASAGK-FBMGVBCBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)


![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)